molecular formula C16H15N5O2 B5798775 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide

4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide

Cat. No.: B5798775
M. Wt: 309.32 g/mol
InChI Key: CGBGJHDYDAOWDL-UHFFFAOYSA-N
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Description

4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The ethylphenoxy group can be introduced through a nucleophilic substitution reaction, where an ethylphenol reacts with a suitable leaving group on the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-methylphenoxy)-1H-tetrazol-1-yl]benzamide
  • 4-[5-(4-chlorophenoxy)-1H-tetrazol-1-yl]benzamide
  • 4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzamide

Uniqueness

4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

IUPAC Name

4-[5-(4-ethylphenoxy)tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-2-11-3-9-14(10-4-11)23-16-18-19-20-21(16)13-7-5-12(6-8-13)15(17)22/h3-10H,2H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGJHDYDAOWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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